Orellanine

Übersicht

Beschreibung

. This compound is highly toxic and is known for causing severe renal damage, often leading to kidney failure. Orellanine was first isolated in 1962 by Stanisław Grzymala .

Vorbereitungsmethoden

The synthesis of orellanine was first reported in 1985 by Dehmlow and Schulz, involving a ten-step process starting from 3-aminopyridine . The following year, Tiecco et al. reported a total synthesis in nine steps starting from 3-hydroxypyridine . The synthetic routes generally involve the bromination of 3-hydroxypyridine, followed by a series of reactions including oxidation and cyclization to form the bipyridine structure .

Industrial production methods for this compound are not well-documented, likely due to its high toxicity and limited commercial applications. Most research focuses on laboratory-scale synthesis for scientific studies.

Analyse Chemischer Reaktionen

Orellanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Die Hydroxylgruppen in Orellanin können unter bestimmten Bedingungen an Substitutionsreaktionen teilnehmen.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise reaktive Zwischenprodukte, die zur Toxizität der Verbindung beitragen.

Wissenschaftliche Forschungsanwendungen

Nephrotoxicity Studies

Orellanine is known for its selective toxicity towards proximal tubular cells in the kidneys. Research has shown that it can cause acute kidney injury, characterized by renal tubular necrosis. A study involving human primary renal tubular proximal epithelial cells demonstrated that this compound induces significant cytotoxic effects, with an IC50 value of 319.2 μg/ml, indicating its potency as a nephrotoxin .

Table 1: Toxicity Induced by this compound in Renal Cells

| Study | Cell Type | Dose (μg/ml) | IC50 (μg/ml) | Mechanism of Action |

|---|---|---|---|---|

| RPTEC | 6.25 | 319.2 | Apoptosis, oxidative stress | |

| MCF-7 | - | - | - |

Case Reports of this compound Poisoning

Several case reports highlight the clinical manifestations of this compound poisoning. One notable case involved a 40-year-old male who developed acute kidney failure after consuming Cortinarius rubellus. Symptoms appeared 3-7 days post-ingestion, leading to severe renal impairment requiring hemodialysis . The renal biopsy revealed fulminant acute tubular necrosis, underscoring the compound's destructive effects on kidney tissue.

Pharmacokinetic Studies

Research into the pharmacokinetics of this compound has revealed crucial insights into its distribution and elimination in biological systems. A study using radiolabeled this compound in rats indicated that the compound has a half-life ranging from approximately 109 minutes in healthy rats to over 756 minutes in those with compromised renal function .

Table 2: Pharmacokinetic Properties of this compound

| Group | Half-Life (min) | Clearance (µL/min) |

|---|---|---|

| Control Rats | 109 ± 6 | 232 ± 9 |

| Rats with Ligated Kidneys | 756 ± 98 | 63 ± 14 |

| Rats on Dialysis | 238 ± 28 | 90 ± 5 |

Potential Therapeutic Applications

Despite its toxicity, there is emerging interest in exploring this compound's potential as a therapeutic agent, particularly for cancer treatment. Its selective toxicity towards renal proximal tubular cells suggests that it could be repurposed for targeting metastatic renal cancer cells while minimizing damage to surrounding healthy tissues .

Mechanism of Action

this compound's mechanism involves oxidative stress and redox cycling, which can lead to cellular damage through reactive oxygen species generation. This property could be harnessed to design targeted therapies against cancer cells that share similar metabolic pathways as proximal tubular cells .

Wirkmechanismus

Orellanine exerts its toxic effects primarily through the generation of reactive oxygen species, leading to oxidative stress and cellular damage . It inhibits the synthesis of biomolecules such as proteins, RNA, and DNA, and non-competitively inhibits several enzymes, including alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase . Additionally, this compound interferes with the production of adenosine triphosphatase, disrupting cellular energy metabolism .

Vergleich Mit ähnlichen Verbindungen

Orellanin ist strukturell ähnlich zu Bipyridin-Herbiziden wie Paraquat und Diquat . Wie Orellanin sind diese Verbindungen sowohl für Pflanzen als auch für Tiere giftig und verursachen oxidativen Stress und Zellschäden. Orellanin ist einzigartig in seiner hohen Selektivität für Nierenzellen, was es zu einem potenziellen Kandidaten für die gezielte Krebstherapie macht .

Ähnliche Verbindungen umfassen:

Biologische Aktivität

Orellanine is a nephrotoxic compound primarily derived from certain species of the Cortinarius genus of mushrooms, notably Cortinarius orellanus . This compound has garnered attention not only for its toxicity but also for its potential therapeutic applications, particularly in the treatment of metastatic renal cancer. This article delves into the biological activity of this compound, exploring its pharmacokinetics, toxicological effects, and possible therapeutic uses, supported by relevant case studies and research findings.

Absorption and Distribution

Research indicates that this compound is rapidly absorbed and distributed in the body, with significant concentrations found in the kidneys and urinary bladder shortly after administration. A study conducted on Wistar and Sprague Dawley rats demonstrated that the highest levels of this compound were detected in the kidney cortex (76 nmol-eq/g tissue) and urinary bladder (560 nmol-eq/g tissue) at 0.5 hours post-injection .

Elimination

The elimination half-life of this compound varies based on renal function. In healthy rats, plasma concentrations decreased from 8.6 nmol-eq/g at 30 minutes to 1.3 nmol-eq/g at 24 hours . Conversely, rats with ligated renal arteries exhibited significantly altered metabolite profiles, suggesting impaired clearance mechanisms .

| Time (h) | Kidney Cortex (nmol-eq/g) | Urinary Bladder (nmol-eq/g) |

|---|---|---|

| 0.5 | 76 | 560 |

| 1 | Data not specified | Data not specified |

| 6 | Data not specified | Data not specified |

| 12 | Data not specified | Data not specified |

| 24 | Data not specified | Data not specified |

Nephrotoxicity

This compound is primarily recognized for its nephrotoxic effects, which can lead to acute kidney injury. Historical studies have documented cases of human poisoning resulting from mushroom consumption, with symptoms including nausea, vomiting, and renal failure . The mechanism of toxicity involves the inhibition of cellular processes within renal tubular cells, leading to tubulointerstitial damage .

Case Studies

A notable case study reported by the Poison Control Centre in Morocco highlighted instances of acute kidney injury attributed to this compound exposure. The study found that patients exhibited elevated serum creatinine levels, indicative of impaired renal function .

Potential Therapeutic Applications

Despite its toxic profile, recent investigations suggest that this compound may have potential as a therapeutic agent against metastatic clear cell renal cell carcinoma. Preclinical studies indicate that it may induce apoptosis in cancer cells while sparing normal cells when applied at controlled doses . This duality presents a compelling avenue for further research into its safe application in oncology.

Eigenschaften

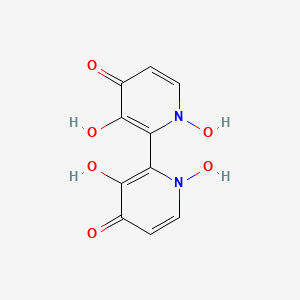

IUPAC Name |

2-(1,3-dihydroxy-4-oxopyridin-2-yl)-1,3-dihydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-5-1-3-11(17)7(9(5)15)8-10(16)6(14)2-4-12(8)18/h1-4,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRNMEQUBVRSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C(C1=O)O)C2=C(C(=O)C=CN2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37338-80-0 | |

| Record name | 37338-80-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORELLANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082U1GSX3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orellanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.